N-({imidazo[1,2-a]pyridin-2-yl}methyl)-[1,1'-biphenyl]-4-sulfonamide
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Overview
Description
N-({imidazo[1,2-a]pyridin-2-yl}methyl)-[1,1’-biphenyl]-4-sulfonamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines an imidazo[1,2-a]pyridine moiety with a biphenyl sulfonamide group, making it a versatile candidate for various applications.
Mechanism of Action
Target of Action
The primary targets of N-(imidazo[1,2-a]pyridin-2-ylmethyl)-[1,1’-biphenyl]-4-sulfonamide are acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and Lipoxygenase (LOX) . These enzymes play crucial roles in the nervous system and inflammatory responses. AChE and BChE are involved in the breakdown of acetylcholine, a neurotransmitter, while LOX is involved in the metabolism of arachidonic acid, a key player in inflammation.
Mode of Action
N-(imidazo[1,2-a]pyridin-2-ylmethyl)-[1,1’-biphenyl]-4-sulfonamide interacts with its targets by inhibiting their enzymatic activities . By inhibiting AChE and BChE, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. The inhibition of LOX, on the other hand, disrupts the metabolism of arachidonic acid, thereby modulating the inflammatory response.
Result of Action
The molecular and cellular effects of N-(imidazo[1,2-a]pyridin-2-ylmethyl)-[1,1’-biphenyl]-4-sulfonamide’s action include increased levels of acetylcholine due to the inhibition of AChE and BChE, and potential modulation of the inflammatory response due to the inhibition of LOX . These effects could have implications for conditions such as Alzheimer’s disease and inflammatory disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({imidazo[1,2-a]pyridin-2-yl}methyl)-[1,1’-biphenyl]-4-sulfonamide typically involves multi-step reactions. One common approach is the chemodivergent synthesis from α-bromoketones and 2-aminopyridines. The reaction conditions can vary, but a notable method involves the use of toluene as a solvent, with I2 and tert-butyl hydroperoxide (TBHP) as reagents. This method promotes C–C bond cleavage under mild and metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods is a key focus, with efforts aimed at optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-({imidazo[1,2-a]pyridin-2-yl}methyl)-[1,1’-biphenyl]-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: TBHP in toluene.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-({imidazo[1,2-a]pyridin-2-yl}methyl)-[1,1’-biphenyl]-4-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- Imidazo[1,2-a]pyrimidines
Uniqueness
N-({imidazo[1,2-a]pyridin-2-yl}methyl)-[1,1’-biphenyl]-4-sulfonamide stands out due to its unique combination of an imidazo[1,2-a]pyridine moiety and a biphenyl sulfonamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c24-26(25,21-14-18-15-23-13-5-4-8-20(23)22-18)19-11-9-17(10-12-19)16-6-2-1-3-7-16/h1-13,15,21H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLQTMMCLUEQSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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